(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Overview
Description
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes an oxadiazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the reaction of acid hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another method includes the reaction of substituted benzonitrile with sodium hydroxide and hydroxylamine hydrochloride in an ethanol/water mixture .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a valuable scaffold for designing novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like thymidylate synthase and histone deacetylase, which are involved in critical cellular processes . By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- [5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Comparison: Compared to similar compounds, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride stands out due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUKUCKOYMDDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610042 | |
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612511-96-3, 1172088-56-0 | |
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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